3-(4-Chlorophenoxy)pyrrolidine
Overview
Description
3-(4-Chlorophenoxy)pyrrolidine is a useful research compound. Its molecular formula is C10H13Cl2NO and its molecular weight is 234.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of Action
Pyrrolidine derivatives are known to interact with various targets, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives are known to affect various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenoxy)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteomic research targets . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity. This compound’s interaction with biomolecules can lead to either inhibition or activation of enzymatic functions, depending on the context of the reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have cytotoxic effects on certain cancer cell lines . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, studies have shown that high doses of this compound can cause significant toxicity in animal models, affecting various organs and systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Biological Activity
3-(4-Chlorophenoxy)pyrrolidine is a chemical compound with the molecular formula C10H13Cl2NO, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Weight : 234.12 g/mol
- Purity : Generally around 95% for research applications
This compound interacts with several biological targets, influencing various biochemical pathways. Its mechanism involves:
- Enzyme Interaction : The compound can bind to enzymes, altering their activity. This binding can lead to either inhibition or activation of enzymatic functions, which is crucial in therapeutic contexts.
- Cellular Signaling : It affects cell signaling pathways, gene expression, and cellular metabolism, demonstrating cytotoxic effects on certain cancer cell lines.
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Several studies have reported that pyrrolidine derivatives show significant antitumor effects. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
- Antibiotic and Antifungal Properties : Pyrrolidine derivatives are noted for their antibiotic and antifungal activities, making them candidates for further pharmacological development.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
In a laboratory setting, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-436 | 17.4 | Apoptosis induction |
CAPAN-1 | 11.4 | Mitochondrial disruption |
Case Study 2: Inhibition of Inflammatory Mediators
A study involving animal models showed that administering this compound at doses of 3 mg/kg and 10 mg/kg resulted in a significant reduction in LTB4 release from stimulated blood samples. This suggests anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .
Dose (mg/kg) | LTB4 Inhibition (%) |
---|---|
3 | 45 |
10 | 70 |
Pharmacokinetics and Metabolism
The pharmacokinetic profile indicates that the compound is absorbed effectively when administered orally, with peak plasma concentrations achieved within a few hours. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, with subsequent elimination via urine.
Safety and Toxicology
While promising in therapeutic contexts, safety assessments indicate that higher doses may lead to toxicity. Long-term studies are necessary to fully understand the safety profile and potential side effects associated with chronic exposure.
Properties
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDFBKVKKRBGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-02-3 | |
Record name | 3-(4-Chlorophenoxy)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28491-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-chlorophenoxy)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.